N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride
Description
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride (CAS: 2044773-33-1) is a sulfonamide derivative characterized by a morpholine ring and a methyl-sulfonamide group. Its molecular formula is C₆H₁₅ClN₂O₃S (molecular weight: 230.71 g/mol), with a SMILES representation of CNS(=O)(=O)CC1CNCCO1 and InChIKey DRWMVYSSBGMOSK-UHFFFAOYSA-N . The compound features:
- A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).
- A methanesulfonamide group linked to the morpholine via a methylene bridge.
- A hydrochloride salt form, enhancing solubility in polar solvents.
It is commercially distributed by multiple suppliers globally, including Kerala State Drugs & Pharmaceuticals Ltd. (India) and Honeywell Fine Chemicals (USA), indicating its utility as a building block in organic synthesis .
Properties
IUPAC Name |
N-methyl-1-morpholin-2-ylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-7-12(9,10)5-6-4-8-2-3-11-6;/h6-8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMYSIFXZQIKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CNCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then methylated using methyl iodide to obtain N-methyl-1-(morpholin-2-yl)methanesulfonamide. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Applications in Scientific Research
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride has a broad range of applications across various scientific disciplines:
Chemistry
- Reagent in Organic Synthesis : It is used as a building block for synthesizing more complex molecules.
- Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for chemical transformations.
Biology
- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.
Medicine
- Drug Development : The compound shows potential as an inhibitor for enzymes such as Acid Ceramidase and HMG-CoA Reductase, indicating possible applications in treating conditions like cancer and high cholesterol levels.
Industry
- Specialty Chemicals Production : It serves as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
Enzyme Inhibition
-
Acid Ceramidase Inhibition :
- Reported IC50 value: 3.2 nM.
- Mechanism: Covalent interaction with active site cysteine residues.
-
HMG-CoA Reductase Inhibition :
- Related studies indicate high potency (IC50 = 1.12 nM), suggesting potential for cholesterol management therapies.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including:
- Reaction of morpholine derivatives with methanesulfonyl chloride.
- Purification through crystallization or chromatography to achieve high purity.
Mechanism of Action
The mechanism of action of N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The morpholine ring provides structural stability and enhances binding affinity. The compound’s effects are mediated through the inhibition of enzyme activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride with four sulfonamide derivatives, highlighting key structural differences and applications:
Key Observations:
Morpholine vs. However, the pyrimidine derivative’s bromine and sulfur atoms may increase steric bulk and alter reactivity . JC-171 replaces the morpholine with a hydroxysulfamoyl-phenyl group, likely improving binding to biological targets (e.g., enzymes or receptors) due to its polar hydroxamic acid moiety .
This difference may influence solubility and bioavailability . Tolylfluanid incorporates dichloro-fluoro substitutions, enhancing its stability and pesticidal activity by resisting hydrolysis .
Tolylfluanid exemplifies sulfonamide utility in agrochemicals, whereas the target compound’s role remains confined to synthetic chemistry .
Biological Activity
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride is a sulfonamide compound that has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring and a sulfonamide group, which contribute to its biological properties. The sulfonamide moiety is known for mimicking natural substrates, allowing it to interact with various enzymes and receptors.
The primary mechanism of action involves the inhibition of specific enzymes through the formation of hydrogen bonds between the sulfonamide group and active site residues. This interaction can disrupt enzymatic activity, leading to downstream effects on cellular pathways. The morpholine ring enhances the compound's structural stability and binding affinity to target proteins.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It has shown activity against several enzymes, including:
- Acid Ceramidase : This compound has demonstrated significant inhibition of acid ceramidase with an IC50 value reported at 3.2 nM in cell lysate assays . The inhibition pattern suggests a covalent interaction with active site cysteine residues.
- HMG-CoA Reductase : In related studies, methanesulfonamide derivatives have been shown to inhibit HMG-CoA reductase with high potency (IC50 = 1.12 nM), indicating potential applications in cholesterol management .
Antitumor Activity
Research indicates that this compound may possess antitumor properties. For example, related compounds have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting that structural modifications could enhance these effects .
Applications in Medicine and Research
The compound has several applications across different domains:
- Drug Development : Investigated for its potential use as a therapeutic agent due to its enzyme inhibitory properties.
- Biochemical Research : Employed in studies focusing on enzyme interactions and protein dynamics, contributing to our understanding of cellular processes.
Case Study 1: Enzyme Inhibition Assays
In an experimental setup, this compound was subjected to enzyme inhibition assays where it displayed potent inhibition against acid ceramidase. The time-dependent inhibition pattern observed further confirmed its mechanism as a covalent inhibitor.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | Acid Ceramidase | 3.2 |
| Related Compound | HMG-CoA Reductase | 1.12 |
Case Study 2: Antitumor Activity Evaluation
In vitro studies on cancer cell lines revealed that modifications of similar sulfonamide compounds led to significant cell cycle arrest at the S phase, indicating potential antitumor mechanisms.
Q & A
Q. What are common synthetic routes for preparing N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride?
The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical approach involves reacting a morpholine derivative (e.g., morpholin-2-ylmethanamine) with methanesulfonyl chloride in the presence of a base like triethylamine. Subsequent N-methylation using methyl iodide or reductive amination with formaldehyde may be employed to introduce the methyl group. Workup with hydrochloric acid yields the hydrochloride salt. This methodology aligns with sulfonamide synthesis strategies described for structurally related compounds .
Q. How can the purity and identity of this compound be validated in academic research?
- HPLC/UPLC : Purity assessment using reversed-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended, as demonstrated for similar sulfonamide derivatives .
- NMR Spectroscopy : H and C NMR can confirm structural integrity, with characteristic peaks for the morpholine ring (δ ~3.5–4.0 ppm) and sulfonamide group (δ ~2.8–3.2 ppm) .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is a gold standard .
Q. What are the key stability considerations for this compound under experimental conditions?
Sulfonamide derivatives are prone to hydrolysis in basic environments. Accelerated stability studies (e.g., 0.1 M NaOH at 40°C) can identify degradation products. Use buffered solutions (pH 4–6) during in vitro assays to minimize degradation. Degradation kinetics should be monitored via HPLC, as shown for analogous compounds .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
Chiral resolution techniques, such as using enantioselective catalysts or chiral stationary phases (CSPs) in preparative HPLC, are critical. Computational modeling (e.g., molecular docking with SMILES/InChI descriptors) can predict enantiomer interactions with CSPs. Stereochemical assignments should be confirmed via circular dichroism (CD) or X-ray crystallography .
Q. What advanced analytical methods are suitable for characterizing degradation products?
- LC-MS/MS : Hyphenated techniques can identify low-abundance degradation products, such as desmethyl or hydrolyzed derivatives.
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass data for structural elucidation.
- NMR-based Metabolomics : Track degradation pathways by comparing H NMR profiles of stressed vs. control samples .
Q. How can contradictory data on degradation kinetics be resolved?
Contradictions may arise from variations in solvent polarity, temperature, or ionic strength. Design of Experiments (DoE) can systematically evaluate these factors. For example, a factorial design assessing pH (4–8), temperature (25–60°C), and buffer composition can clarify degradation mechanisms. Kinetic modeling (e.g., Arrhenius plots) further refines predictions .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
- Molecular Docking : Use the compound’s SMILES (e.g.,
C1COC(CN1S(=O)(=O)C)CN.Cl) to model interactions with target proteins like kinases or GPCRs. - QSAR Modeling : Correlate structural features (e.g., sulfonamide group topology) with activity data to prioritize synthetic targets.
- MD Simulations : Assess binding stability under physiological conditions .
Q. How can green chemistry principles be applied to reduce organic solvent use in chromatographic analysis?
- HILIC (Hydrophilic Interaction Chromatography) : Reduces acetonitrile consumption compared to reversed-phase methods.
- Sub-2 µm Particle Columns : Enable faster separations with lower solvent volumes.
- Method Validation : Follow guidelines from pharmacopeial standards (e.g., European Pharmacopoeia) for robustness .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
